4-メトキシ-2-(トリフルオロメトキシ)ベンジルブロミド

説明

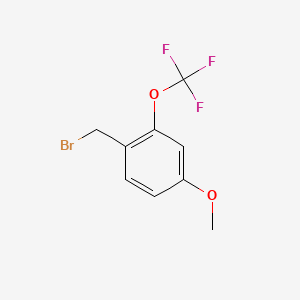

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is also known by its IUPAC name, 1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene . This compound is characterized by the presence of a bromomethyl group attached to a benzene ring substituted with methoxy and trifluoromethoxy groups.

科学的研究の応用

Organic Synthesis

4-Methoxy-2-(trifluoromethoxy)benzyl bromide serves as a crucial building block in organic synthesis. It is often utilized in the Suzuki–Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction allows for the construction of complex molecules from simpler precursors, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Its structure facilitates the synthesis of bioactive molecules that may exhibit antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Industrial Applications

In industry, 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is used to produce specialty chemicals and materials. Its unique trifluoromethoxy group enhances its reactivity and stability, making it suitable for various chemical processes .

Research indicates that the compound exhibits notable biological activities:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups are known for their antimicrobial properties. Studies have demonstrated that derivatives of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide effectively inhibit bacterial growth, suggesting potential applications in pharmaceuticals aimed at combating resistant strains.

- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production, indicating its potential role in treating inflammatory diseases.

Antitubercular Activity

Research has explored the efficacy of compounds similar to 4-Methoxy-2-(trifluoromethoxy)benzyl bromide against Mycobacterium tuberculosis. In these studies, certain derivatives exhibited potent antitubercular effects with minimum inhibitory concentrations comparable to established drugs, highlighting their potential as new therapeutic agents .

Inflammatory Response Modulation

Another study assessed the anti-inflammatory properties of this compound using cellular models. The findings revealed a significant reduction in inflammation markers, suggesting that it could be beneficial in managing conditions characterized by excessive inflammation .

作用機序

Target of Action

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, and its targets can vary depending on the specific reactions it is involved in .

Mode of Action

This compound is often used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile, such as 4-Methoxy-2-(trifluoromethoxy)benzyl bromide) in the presence of a palladium catalyst .

Pharmacokinetics

As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide would depend on the specific context of its use, including the compounds it is synthesized into .

Result of Action

The primary result of the action of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . For example, it may be used in the synthesis of bioreductive drugs .

Action Environment

The efficacy and stability of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .

準備方法

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

化学反応の分析

4-Methoxy-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation Reactions: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

類似化合物との比較

4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be compared with similar compounds such as:

4-(Trifluoromethoxy)benzyl bromide: This compound lacks the methoxy group, which affects its reactivity and applications.

2-(Trifluoromethyl)benzyl bromide: The position of the trifluoromethyl group influences the compound’s chemical properties and reactivity.

4-Methoxybenzyl bromide: The absence of the trifluoromethoxy group results in different reactivity and applications.

These comparisons highlight the unique combination of functional groups in 4-Methoxy-2-(trifluoromethoxy)benzyl bromide, which imparts distinct chemical properties and reactivity.

生物活性

Overview

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula and a molecular weight of 285.06 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

- Molecular Formula :

- Molecular Weight : 285.06 g/mol

- CAS Number : 886502-56-3

Biological Activity

The biological activity of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide has been explored in several studies, highlighting its potential applications in antimicrobial and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups, such as 4-Methoxy-2-(trifluoromethoxy)benzyl bromide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

The mechanism by which 4-Methoxy-2-(trifluoromethoxy)benzyl bromide exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets. This could lead to alterations in enzyme activity and disruption of metabolic pathways in bacterial cells .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to identify modifications that enhance biological activity while minimizing toxicity.

Case Studies

- Antitubercular Activity : In a series of experiments involving tuberculosis models, compounds similar to 4-Methoxy-2-(trifluoromethoxy)benzyl bromide were tested for efficacy against Mycobacterium tuberculosis. Results indicated that certain derivatives displayed potent antitubercular effects, with minimum inhibitory concentrations (MICs) comparable to established drugs .

- Inflammatory Response Modulation : Another study assessed the anti-inflammatory properties of this compound using in vitro models. It was found to significantly reduce pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.06 g/mol |

| CAS Number | 886502-56-3 |

| Antimicrobial Activity | Effective against resistant bacteria |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |

特性

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIDQDJNMQCCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590663 | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-56-3 | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。